REACTION_CXSMILES
|
[OH-].[K+].[O:3]=[CH:4][C:5]([Cl:8])([Cl:7])[Cl:6].C([C:11]1[N:15]([CH3:16])[C:14](CC(OC)=O)=[CH:13][CH:12]=1)#N>O>[CH3:16][N:15]1[CH:11]=[CH:12][CH:13]=[C:14]1[CH:4]([OH:3])[C:5]([Cl:8])([Cl:7])[Cl:6] |f:0.1|
|
Name
|
alkali metal cyanide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(N1C)CC(=O)OC
|
Name
|
solvent
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
under vigorous stirring at 45° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added to the solution
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Most of the solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved again in the 50 ml exact amount of ethyl acetate
|
Type
|
ADDITION
|
Details
|
treated with diazomethane
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ether
|
Type
|
CUSTOM
|
Details
|
After removal of the excess diazomethane under reduced pressure, trans-stilbene
|
Type
|
ADDITION
|
Details
|
was added as the internal standard
|
Type
|
CUSTOM
|
Details
|
was determined by GC (2% EGA column, 1 m, 160° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC=C1)C(C(Cl)(Cl)Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5 mmol | |
AMOUNT: MASS | 1.14 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |